rac-tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate rac-tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2679950-12-8
VCID: VC11532273
InChI: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-9(13-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3/t8-,9+,10-/m0/s1
SMILES:
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

rac-tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

CAS No.: 2679950-12-8

Cat. No.: VC11532273

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate - 2679950-12-8

Specification

CAS No. 2679950-12-8
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-9(13-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3/t8-,9+,10-/m0/s1
Standard InChI Key KUFZUIHVZZGSOJ-AEJSXWLSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@H]1CO)N2
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(C1CO)N2

Introduction

Structural Characteristics and Molecular Identity

The compound’s molecular architecture combines a bicyclo[3.2.1]octane framework with two nitrogen atoms at positions 3 and 8, a hydroxymethyl group at position 2, and a tert-butyl carbamate group at position 3. Key identifiers include:

PropertyValue
CAS Registry Number2679950-12-8
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
IUPAC Nametert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2CCC(C1CO)N2
InChI KeyKUFZUIHVZZGSOJ-AEJSXWLSSA-N

The stereochemistry at positions 1R, 2R, and 5S is critical to its biological interactions, as the spatial arrangement of the hydroxymethyl and carbamate groups influences hydrogen-bonding capabilities and receptor binding.

Synthesis and Manufacturing Approaches

General Synthetic Strategies

Synthesis of this compound typically involves multistep sequences to construct the bicyclic core and introduce functional groups. Common methodologies include:

  • Ring-Closing Metathesis (RCM): Used to form the bicyclo[3.2.1]octane skeleton from acyclic diene precursors.

  • Carbamate Formation: Reaction of the secondary amine with tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc-protecting group.

  • Stereoselective Hydroxymethylation: Enzymatic or chemical methods to introduce the hydroxymethyl group with high enantiomeric excess.

Industrial-scale production emphasizes solvent optimization (e.g., tetrahydrofuran or dichloromethane) and catalytic systems to enhance yield and purity.

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

Hydroxymethyl Group (-CH₂OH)

  • Oxidation: Converts to a carboxylic acid (-COOH) using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).

  • Esterification: Reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for drug delivery applications.

Tert-Butyl Carbamate (Boc Group)

  • Acid-Catalyzed Deprotection: Cleavage with trifluoroacetic acid (TFA) or HCl/dioxane yields the free amine, enabling further functionalization.

Bicyclic Amine Framework

  • Alkylation/Acylation: The secondary amine at position 8 reacts with alkyl halides or acid chlorides to form derivatives with modified pharmacological profiles.

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound’s rigid bicyclic structure mimics natural alkaloids, making it a valuable scaffold for:

  • Neurological Agents: Dopamine and serotonin receptor modulators for treating Parkinson’s disease and depression.

  • Antiviral Therapeutics: HIV protease inhibitors leveraging hydrogen-bonding interactions with viral enzymes.

Bioconjugation and Prodrug Design

The hydroxymethyl group facilitates conjugation to antibodies or polymers for targeted drug delivery systems. For example, linkage to polyethylene glycol (PEG) enhances solubility and bioavailability.

Related Compounds and Structural Analogues

Compound NameMolecular FormulaKey Differences
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateC₁₁H₂₀N₂O₂Lacks hydroxymethyl group
rac-tert-Butyl (1R,5R,6S)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylateC₁₂H₂₂N₂O₂Amino substituent instead of hydroxymethyl

These analogues highlight the impact of functional group variation on bioactivity and solubility.

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